Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carboxylate ester group and a methylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZGATYLQYGZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylphenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by activating specific pathways involving p53 and caspases. It also inhibits key enzymes involved in cell proliferation.
- Case Study: In vitro assays showed IC50 values ranging from 5 µM to 15 µM against different cancer cell lines, indicating its potential as a lead compound for further drug development .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of bacterial strains.
- In vitro Studies: The compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 |
Material Science Applications
The stability and unique electronic properties of this compound make it a candidate for use in material science.
Organic Electronics
Research indicates that derivatives of oxadiazole compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their excellent charge transport properties .
- Performance Metrics: Studies have reported enhanced efficiency in devices incorporating oxadiazole derivatives compared to traditional materials.
Mechanism of Action
The mechanism by which Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
- Methyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness
This compound is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 233.24 g/mol. The structure features an oxadiazole ring fused with a carboxylate ester group and a methylphenyl substituent, which contributes to its bioactivity.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:
- Starting Materials : 3-methylbenzonitrile and ethyl chloroformate.
- Reagents : A base (e.g., sodium ethoxide) and hydrazine hydrate for cyclization.
- Conditions : Controlled temperatures with solvents like ethanol or acetonitrile.
This method allows for the efficient formation of the oxadiazole ring while maintaining high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Activity
The compound also shows promising anticancer properties. A study evaluated its cytotoxic effects against multiple cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The results indicated that:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
- Mechanism : It induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 12 | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | 15 | Disruption of membrane integrity |
| Anticancer | HT-29 | 20 | Apoptosis via p53 activation |
| Anticancer | MCF-7 | 25 | Caspase activation |
Case Study: Anticancer Efficacy
A recent study focused on the anticancer efficacy of this compound against several human cancer cell lines. The findings revealed that:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity.
- Apoptotic Induction : Flow cytometry assays confirmed increased apoptotic cells in treated groups compared to controls.
- Molecular Pathways : Western blot analysis showed enhanced expression of apoptotic markers such as p53 and caspase-3 in MCF-7 cells treated with the compound .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Two primary routes are documented:
Route A : Condensation of ethyl oxalyl monochloride with hydroxylamine derivatives (e.g., N-hydroxyacetamidine) yields the product in ~93% under mild conditions .
Route B : Cyclization of ethyl chlorooxaloacetate with substituted amidoximes achieves ~62% yield, requiring precise temperature control to minimize side reactions .
- Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., triethylamine) to enhance selectivity. Monitor intermediates via TLC or HPLC to identify bottlenecks.
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl group at C3) and FT-IR to confirm oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
- Crystallography : Employ single-crystal X-ray diffraction (SHELX programs for refinement) to resolve bond angles and confirm regiochemistry. Compare experimental data with computational models (e.g., DFT) .
Q. What methods are recommended for characterizing the compound’s physicochemical properties?
- Solubility : Perform phase-solubility studies in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) with HPLC monitoring. Avoid exposure to strong oxidizers, as noted in safety data .
Advanced Research Questions
Q. How can mechanistic insights explain yield discrepancies between synthetic routes?
- Analysis : The 93% yield in Route A likely stems from favorable thermodynamics in the cyclization step, while Route B’s lower yield (62%) may involve kinetic competition with oligomerization. Use DFT calculations to model transition states and identify rate-limiting steps .
- Experimental Validation : Isotope labeling (e.g., ¹⁵N-hydroxylamine) can track reaction pathways via MS/MS fragmentation patterns.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals for the oxadiazole ring overlap with aromatic protons, employ 2D NMR (HSQC, HMBC) to assign correlations. For ambiguous crystallographic data (e.g., disorder), use Hirshfeld surface analysis to validate intermolecular interactions .
Q. How can structure-activity relationships (SAR) guide functionalization of the oxadiazole core?
- Comparative Studies : Synthesize analogs (e.g., trifluoromethyl or bromo substituents) and evaluate electronic effects on bioactivity. For example, bulky tert-butyl groups at C3 (as in CAS 163719-73-1) may sterically hinder target binding .
- Methodology : Pair computational docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
Q. How should stability studies be designed for long-term storage?
- Protocol : Store under inert atmosphere (N₂) at –20°C. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Include antioxidants (e.g., BHT) if degradation via oxidation is observed .
Key Recommendations
- Synthesis : Prioritize Route A for scalability, but explore microwave-assisted synthesis to reduce reaction times.
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to identify outliers.
- Safety : Follow GHS guidelines for handling irritants (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
